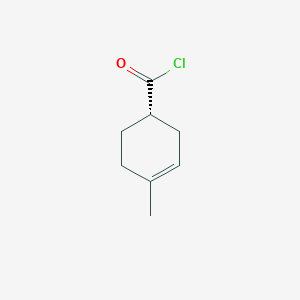
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride
描述
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCD, is a versatile chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. MCD is primarily used as a reagent in organic synthesis and is known for its unique chemical properties, such as its ability to form stable complexes with a variety of metal ions. In
作用机制
The mechanism of action of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is not well understood. However, it is believed that this compound forms stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects.
实验室实验的优点和局限性
One of the advantages of using (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in lab experiments is its ability to form stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions. However, this compound is also known to be highly reactive and can be difficult to handle. Additionally, this compound is a hazardous chemical and should be handled with care.
未来方向
There are many future directions for the use of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One potential application is in the development of new catalysts for organic synthesis. This compound could also be used in the development of new chiral auxiliaries and ligands. Additionally, this compound could be used in the synthesis of new organic compounds with unique chemical properties. Overall, the unique chemical properties of this compound make it a valuable tool for scientific research, and its potential applications are vast.
科学研究应用
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. It is primarily used as a reagent in organic synthesis, where it is used to form stable complexes with a variety of metal ions. This compound has also been used in the synthesis of a variety of organic compounds, including chiral auxiliaries, ligands, and catalysts.
属性
| 170080-85-0 | |
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC 名称 |
(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1 |
InChI 键 |
NZZITUYJLJVUTI-SSDOTTSWSA-N |
手性 SMILES |
CC1=CC[C@H](CC1)C(=O)Cl |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
规范 SMILES |
CC1=CCC(CC1)C(=O)Cl |
同义词 |
3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
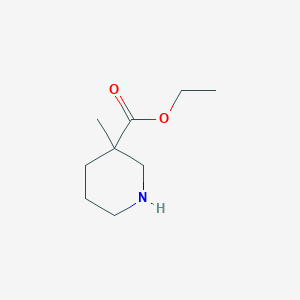
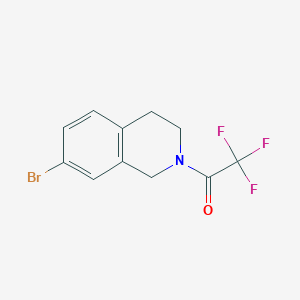
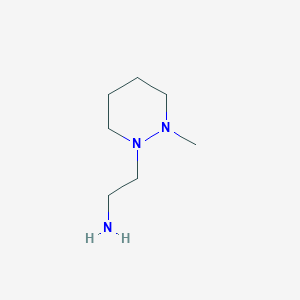
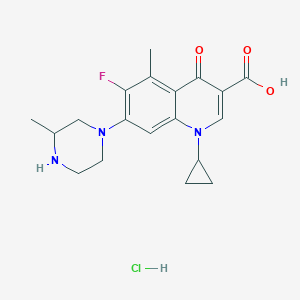

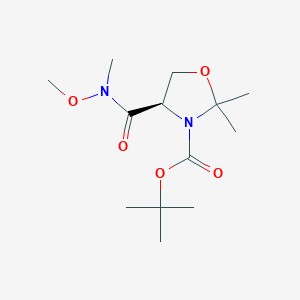
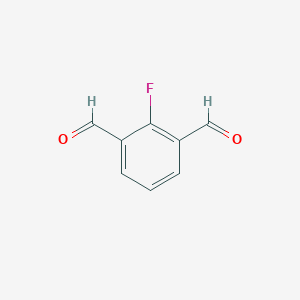

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
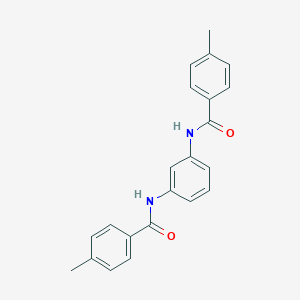
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)
